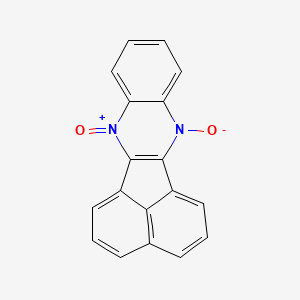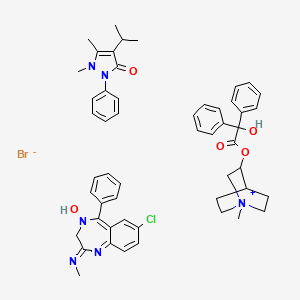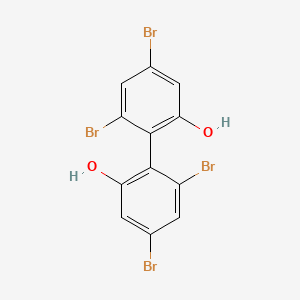
4,4',6,6'-四溴-2,2'-联苯二酚
描述
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol is a chemical compound with the molecular formula C12H6Br4O2 . It has an average mass of 501.791 Da and a monoisotopic mass of 497.710114 Da . It is also known by its IUPAC name, 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol .
Molecular Structure Analysis
The molecular structure of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol consists of 12 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, and 2 oxygen atoms . It contains a total of 25 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol has a molecular formula of C12H6Br4O2, an average mass of 501.791 Da, and a monoisotopic mass of 497.710114 Da . Additional physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.科学研究应用
不对称合成:利用联苯二酚衍生物实现了轴向手性联苯的不对称合成,包括去对称化和环化等方法。这在生产具有潜在用途的手性化合物方面具有应用 (Harada et al., 2000)。
光物理性质:对联苯二酚的光物理性质进行的研究揭示了它们在不同溶剂中的行为,突显了在光化学和材料科学中的潜在应用 (Mohanty, Pal, & Sapre, 1999)。
阻燃应用:已经证明溴化联苯酚,包括4,4',6,6'-四溴-2,2'-联苯二酚,在合成阻燃聚合物中的应用。这些化合物可以被纳入聚合物中,增强其防火性能和热稳定性 (Kinson & Orlando, 1979)。
有机合成中的催化:联苯二酚衍生物已被用于合成手性膦膦酸酯,这些化合物在Rh(I)催化的不对称氢甲酰化中作为配体。这对催化和有机合成具有影响 (Higashizima et al., 1994)。
光化学研究:已经探索了联苯二酚在光激发下的行为,包括其光解离和光电离机制,这对理解其光化学性质和潜在应用具有相关性 (Mohanty et al., 2005)。
手性材料的合成:已对取代手性联苯衍生物的合成和分离进行了研究,以便在创造手性材料方面应用。这包括对各种合成途径和分离方法的调查 (Montoya-Pelaez et al., 2006)。
聚合和材料合成:从联苯二酚中酶催化合成可溶性多酚衍生物表明在创造具有高热稳定性和在极性溶剂中溶解性的新聚合材料方面具有潜在应用 (Kobayashi, Kurioka, & Uyama, 1996)。
属性
IUPAC Name |
3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKDCNQQCLEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164338 | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
CAS RN |
14957-65-4 | |
| Record name | 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5L76S84WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



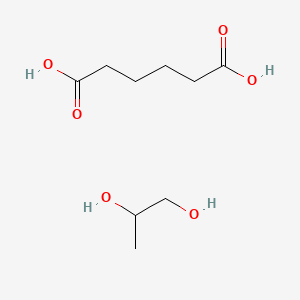
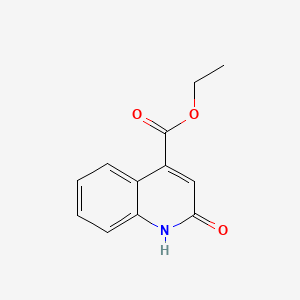
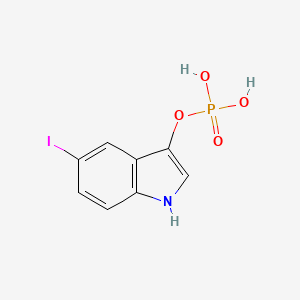
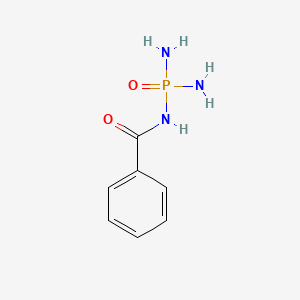
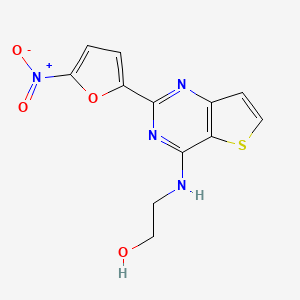
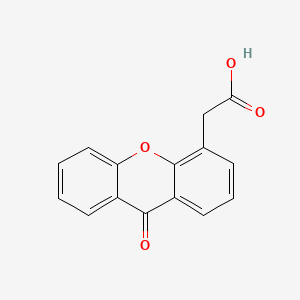
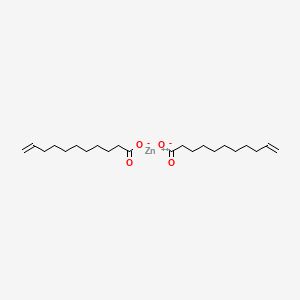
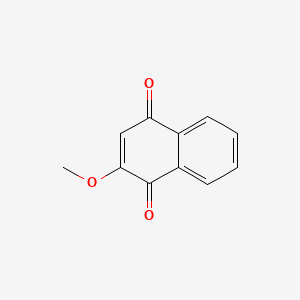
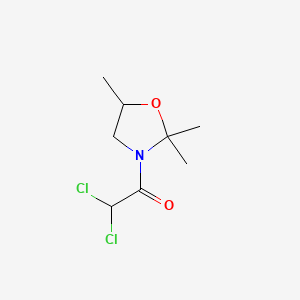
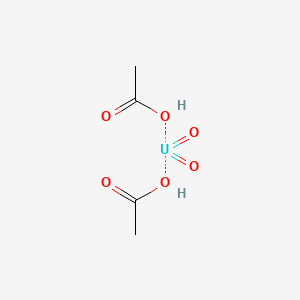
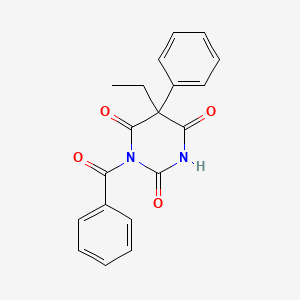
![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)
